N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride
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Overview
Description
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinazoline structure, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can yield a wide variety of products depending on the nature of the substituents introduced .
Scientific Research Applications
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: Used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. This interaction can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine
- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine
- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine Hydrochloride
Uniqueness
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamineFormamideHydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its quinazoline core structure, combined with the amino, methoxy, and propylenediamine moieties, provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C15H25ClN6O3 |
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Molecular Weight |
372.85 g/mol |
IUPAC Name |
2-N-(2-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine;formamide;hydrochloride |
InChI |
InChI=1S/C14H21N5O2.CH3NO.ClH/c1-8(15)7-19(2)14-17-10-6-12(21-4)11(20-3)5-9(10)13(16)18-14;2-1-3;/h5-6,8H,7,15H2,1-4H3,(H2,16,17,18);1H,(H2,2,3);1H |
InChI Key |
JYOGWQHZKTVKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)N.C(=O)N.Cl |
Origin of Product |
United States |
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